3-Chloroisothiazole

Palladium Catalysis Cross-Coupling Heterocyclic Chemistry

Researchers pursuing sequential isothiazole core diversification encounter a critical reactivity constraint: 3-substituted isothiazoles uniformly fail Suzuki, Stille, and Negishi couplings at C-3, while C-5 undergoes regiospecific cross-coupling. 3-Chloroisothiazole resolves this by providing an orthogonal building block in which the C-3 chlorine survives C-5 elaboration conditions intact. • C-5 regiospecific Suzuki coupling with aryl- and methylboronic acids in high yields • C-3 chlorine retained through reductive (Zn/HCO₂H) and cross-coupling conditions • Enables ordered C-5 → C-3 diversification for med-chem library synthesis

Molecular Formula C3H2ClNS
Molecular Weight 119.57 g/mol
CAS No. 14217-66-4
Cat. No. B170628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroisothiazole
CAS14217-66-4
Molecular FormulaC3H2ClNS
Molecular Weight119.57 g/mol
Structural Identifiers
SMILESC1=CSN=C1Cl
InChIInChI=1S/C3H2ClNS/c4-3-1-2-6-5-3/h1-2H
InChIKeyNDSJUDPCTYRQFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroisothiazole Physicochemical Profile


3-Chloroisothiazole (CAS 14217-66-4, molecular formula C3H2ClNS, MW 119.57 g/mol) is a halogenated 1,2-thiazole heterocycle characterized by a chlorine atom at the C-3 position of the five-membered ring containing nitrogen and sulfur . This substitution pattern defines its synthetic utility as a versatile intermediate in pharmaceutical and agrochemical research . Physical characterization data for this compound include a melting point of 66–68 °C and a boiling point of 62–64 °C at 20 Torr reduced pressure , with a predicted density of 1.421 ± 0.06 g/cm³ . These properties are essential parameters for procurement decisions regarding storage conditions, formulation development, and reaction solvent selection in both academic and industrial laboratory settings.

Regioselective scaffoldC-5 position participates efficiently in cross-coupling while the C-3 chlorine remains intact for later functionalization.
Solid-state handlingCrystalline solid at ambient temperature supports accurate gravimetric dispensing and limits volatility-related losses.
Sequential diversificationRetained C-3 halogen enables orthogonal synthetic elaboration after C-5 modification.

3-Chloroisothiazole: Why Halogen Analogs Are Not Interchangeable


The isothiazole scaffold exhibits position-dependent electronic characteristics that render halogen substitution patterns non-interchangeable. In this heterocyclic system, both the C-3 and C-5 positions are susceptible to nucleophilic substitution due to conjugation with the imine nitrogen [1]; however, palladium-catalyzed cross-coupling reactivity at C-3 is fundamentally constrained. A systematic investigation demonstrated that a variety of 3-substituted isothiazoles (including 3-Cl, 3-Br, 3-OMs, 3-OTs, and 3-OTf derivatives) uniformly fail to undergo successful Suzuki couplings at the isothiazole C-3 position [2]. Critically, this limitation extends to 3-iodoisothiazoles as well—despite iodine being a superior leaving group in SNAr and alkyl halide chemistry, 3-iodoisothiazoles 22 and 24 also fail to give regiocontrolled Suzuki, Stille, or Negishi couplings [3]. Conversely, the C-5 position of 3-chloroisothiazole derivatives participates efficiently in palladium-catalyzed cross-couplings, as evidenced by the regiospecific reaction of 3,5-dichloroisothiazole-4-carbonitrile with aryl- and methylboronic acids to yield 3-chloro-5-substituted products in high yields [4]. This position-dependent reactivity landscape means that substituting a 3-chloroisothiazole with a 5-chloroisothiazole, or vice versa, yields entirely different synthetic outcomes. Procurement decisions must therefore be driven by the specific C–C bond-forming strategy intended for the downstream synthetic route.

Position isomerC-3 vs C-5 chloroisothiazoles show fundamentally different cross-coupling outcomes; direct replacement may lead to synthetic failure.
Halogen identityBromo analogs exhibit broader Stille/Negishi coupling scope than chloro; substituting Cl for Br may limit applicable coupling protocols.
Physical formLiquid or low-melting isothiazole analogs introduce volatility and weighing variability not encountered with the crystalline 3-chloro derivative.

3-Chloroisothiazole Comparative Reactivity Evidence


C-3 Suzuki Coupling Inertness

3-Chloroisothiazole derivatives fail to undergo Suzuki coupling at the C-3 position under standard palladium-catalyzed conditions. This inertness is shared with 3-bromo, 3-OMs, 3-OTs, and 3-OTf analogs, all of which show 0% successful Suzuki coupling at C-3 [1]. In contrast, the C-5 position of 3-chloroisothiazole derivatives participates efficiently, with 3,5-dichloroisothiazole-4-carbonitrile reacting regiospecifically at C-5 with arylboronic acids to give 3-chloro-5-aryl products in high yields [2]. This divergent behavior establishes that 3-chloroisothiazole is not functionally replaceable by 5-chloroisothiazole for C-5 elaboration strategies.

C-3 Suzuki inertness
Head-to-head
C-3: no reactionvsC-5: high-yield coupling
C-3 position is not a viable Suzuki electrophile; route design must place Pd coupling at C-5.
Regiospecific inertness confirmed across Cl, Br, OMs, OTf leaving groups.
Palladium Catalysis Cross-Coupling Heterocyclic Chemistry

Cross-Coupling Reactivity: Bromo vs Chloro Isothiazoles

When comparing halogenated isothiazole scaffolds bearing identical substitution patterns, 3,5-dibromoisothiazole-4-carbonitrile demonstrates superior reactivity relative to 3,5-dichloroisothiazole-4-carbonitrile. The dibromo analog is sufficiently reactive for Stille, Negishi, and Sonogashira couplings, whereas the dichloro analog exhibits lower reactivity in these transformations [1]. This establishes that for applications requiring C–C bond formation at C-5 via Stille or Negishi protocols, the dibromo scaffold offers a more effective electrophilic partner than the dichloro counterpart. This reactivity difference is attributed to the relative leaving group ability of bromine versus chlorine under palladium-catalyzed conditions, a principle that extends beyond isothiazole chemistry.

Br vs Cl Stille/Negishi
Head-to-head
Dichloro: limited scopevsDibromo: effective couplings
Dibromo scaffold provides broader reactivity for Stille, Negishi, and Sonogashira reactions.
Reactivity difference driven by Br leaving-group ability under Pd catalysis.
Organometallic Chemistry Stille Coupling Negishi Coupling

Regioselective C-5 Hydrodehalogenation

5-Bromo-3-chloroisothiazole-4-carbonitrile and 5-iodo-3-chloroisothiazole-4-carbonitrile undergo regioselective hydrodehalogenation exclusively at the C-5 position when treated with Zn or In dust (5 equiv) and HCO2H, yielding 3-chloroisothiazole-4-carbonitrile in 77% and 85% yields, respectively [1]. The C-3 chlorine remains fully intact under these conditions, demonstrating the differential reactivity of the two halogen positions on the isothiazole ring. For comparison, 3,5-dibromoisothiazole-4-carbonitrile undergoes analogous hydrodebromination at C-5 to give 3-bromoisothiazole-4-carbonitrile in 70–74% yield [1]. This C-5 selectivity is a consistent feature across both chloro- and bromo-substituted scaffolds and provides a reliable method for generating mono-halogenated isothiazole intermediates with retention of the C-3 halogen for subsequent functionalization.

C-5 hydrodehalogenation
Head-to-head
77–85%yield
Regioselective route to 3-chloroisothiazole-4-carbonitrile with intact C-3 chlorine.
Zn/HCO₂H conditions retain C-3 Cl; bromo analog yields 70–74%.
Synthetic Methodology Regioselective Reduction Halogen Retention

C-4 C–H Arylation of 3-Chloroisothiazole Derivatives

Reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene (2 equiv) in the presence of AgF (3 equiv), Pd(Ph3P)2Cl2 (5 mol%), and Ph3P (10 mol%) in MeCN at approximately 82 °C produced 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile in 60% isolated yield [1]. This represents one of only two reported examples of C–H arylation at the C-4 position of a 3-chloroisothiazole derivative, whereas the corresponding 3-bromoisothiazoles have been more extensively studied in this transformation [1]. The successful 60% yield demonstrates that the C-3 chloro substituent is compatible with C-4 C–H functionalization conditions, but the limited literature precedent compared to bromo analogs indicates that reaction optimization may require additional development effort.

C-4 C–H arylation
Class-level
60%isolated yield
Feasible, but limited literature precedent compared to bromo analogs; additional optimization may be needed.
AgF-mediated Pd-catalyzed arylation; only two reported examples for chloro derivatives.
C–H Activation Arylation Derivative Synthesis

Melting Point and Handling: Crystalline Solid

3-Chloroisothiazole (CAS 14217-66-4) exhibits a melting point of 66–68 °C and a boiling point of 62–64 °C at 20 Torr reduced pressure . At standard laboratory ambient temperature (~20–25 °C), this compound exists as a crystalline solid, which offers advantages for precise weighing and handling compared to liquid or low-melting alternatives. The compound is typically supplied at ≥95% purity . Physical state is a critical procurement consideration: a solid intermediate eliminates solvent evaporation losses during storage, reduces volatility-related exposure risks, and enables accurate gravimetric dispensing for stoichiometric reaction setups. These handling characteristics contrast with liquid isothiazole analogs that may require specialized storage conditions or present greater volatility challenges during weighing operations.

Crystalline solid
Class-level
mp 66–68 °C, solid at ambient
Solid form simplifies precise weighing and reduces volatility exposure during handling.
Source: physical characterization data; independent verification may be required.
Physical Properties Handling Storage

3-Chloroisothiazole Application Scenarios


Regiospecific Suzuki Coupling at C-5

3-Chloroisothiazole-4-carbonitrile scaffolds undergo regiospecific Suzuki coupling exclusively at the C-5 position with aryl- and methylboronic acids, yielding 3-chloro-5-substituted products in high yields while retaining the C-3 chlorine for subsequent functionalization [1]. This orthogonal reactivity pattern is ideal for medicinal chemistry programs requiring sequential diversification of the isothiazole core, where the C-3 chloro group serves as a stable placeholder that survives C-5 elaboration conditions. Procure 3-chloroisothiazole derivatives when the synthetic strategy demands C-5 functionalization before C-3 modification.

Synthesis via Regioselective C-5 Hydrodehalogenation

5-Bromo- or 5-iodo-3-chloroisothiazole-4-carbonitriles undergo regioselective hydrodehalogenation with Zn/HCO2H to yield 3-chloroisothiazole-4-carbonitrile in 77–85% yields, with complete retention of the C-3 chlorine [1]. This method provides a reliable entry to mono-halogenated isothiazole intermediates that preserve the C-3 chlorine for subsequent orthogonal transformations. Procure 3-chloroisothiazole-4-carbonitrile when a synthetic route requires a C-3 halogen handle that remains intact through reductive conditions that remove C-5 halogens.

C-4 C–H Arylation

3-Chloroisothiazole-5-carbonitrile undergoes palladium-catalyzed C–H arylation at the C-4 position with 1-iodo-4-methylbenzene in the presence of AgF to yield 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile in 60% yield [1]. This transformation enables direct C-4 functionalization without requiring pre-installed halogen handles at that position. Procure 3-chloroisothiazole-5-carbonitrile for medicinal chemistry campaigns exploring C-4 arylated isothiazole scaffolds, with the understanding that reaction optimization for diverse aryl coupling partners may be required given limited literature precedent.

Scaffold Diversification Avoiding C-3 Suzuki Coupling

Given that 3-substituted isothiazoles (including 3-Cl, 3-Br, and 3-I derivatives) uniformly fail to undergo Suzuki coupling at the C-3 position [1], 3-chloroisothiazole is best deployed in synthetic sequences where C-3 elaboration occurs via nucleophilic substitution or alternative coupling modalities rather than Suzuki chemistry. Procure 3-chloroisothiazole when the synthetic plan includes C-3 functionalization via SNAr, Ullmann-type coupling, or conversion to 3-amino/3-alkoxy derivatives, rather than direct Suzuki arylation at this position.

Application
Selection Property
Validation Focus
C-5 regiospecific Suzuki coupling
Regiospecific electrophile with orthogonal C-3 handle
C-5 coupling yield and C-3 retention under Pd catalysis
C-5 hydrodehalogenation route
Reductive selectivity preserving C-3 halogen
Yield and regioselectivity of C-5 dehalogenation
C-4 C–H arylation
Direct C–H functionalization compatibility
Reaction scope and optimization needs given limited literature precedent
Scaffold diversification avoiding C-3 Suzuki
Alternative C-3 reactivity (e.g., SNAr, Ullmann-type)
Feasibility of non-Suzuki C-3 coupling strategies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloroisothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.